molecular formula C9H9BrO B1339107 3-(4-Bromophenyl)propanal CAS No. 80793-25-5

3-(4-Bromophenyl)propanal

Cat. No.: B1339107
CAS No.: 80793-25-5
M. Wt: 213.07 g/mol
InChI Key: RXZJWVPNFPPSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)propanal is an organic compound with the molecular formula C9H9BrO. It is a colorless to yellow liquid that is used in various chemical reactions and research applications. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanal group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Bromophenyl)propanal can be synthesized through several methods. One common method involves the reaction of 4-bromobenzaldehyde with propanal in the presence of a catalyst. Another method includes the oxidation of 3-(4-bromophenyl)propanol using Dess-Martin periodinane as the oxidizing agent .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-(4-bromophenyl)propanoic acid.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, forming 3-(4-bromophenyl)propanol.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 3-(4-Bromophenyl)propanoic acid

    Reduction: 3-(4-Bromophenyl)propanol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Derivative Formation

One of the primary applications of 3-(4-Bromophenyl)propanal is in the synthesis of various organic compounds. It serves as a versatile intermediate in the preparation of:

  • Pharmaceuticals : The compound can be transformed into biologically active molecules, including potential anti-cancer agents and anti-inflammatory drugs.
  • Functionalized Aromatic Compounds : Its bromine substituent allows for further functionalization, making it a valuable building block in organic synthesis.

Table 1: Synthesis Pathways Involving this compound

Reaction TypeProduct ExampleReference
Reduction3-(4-Bromophenyl)propan-1-ol
Grignard ReactionsVarious aryl derivatives
Aldol Condensationβ-hydroxy aldehydes

Research indicates that compounds derived from this compound exhibit various biological activities. Notably, derivatives have shown promise in:

  • Antimicrobial Activity : Certain derivatives demonstrate effectiveness against a range of bacterial strains.
  • Anti-inflammatory Effects : Research has indicated potential applications in treating inflammatory conditions due to their ability to inhibit specific pathways involved in inflammation.

Case Study: Antimicrobial Properties

A study explored the antimicrobial efficacy of several derivatives synthesized from this compound. The results indicated that specific modifications enhanced activity against Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents.

Analytical Applications

This compound is also utilized in analytical chemistry. It serves as a standard for:

  • Chromatographic Techniques : Used in gas chromatography (GC) for method validation and calibration.
  • Spectroscopic Studies : Its unique spectral properties allow it to be used as a reference compound in NMR and IR spectroscopy.

Table 2: Analytical Uses of this compound

TechniqueApplicationReference
Gas ChromatographyCalibration standard
NMR SpectroscopyReference compound
IR SpectroscopyFunctional group identification

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propanal
  • 3-(4-Fluorophenyl)propanal
  • 3-(4-Iodophenyl)propanal

Uniqueness

3-(4-Bromophenyl)propanal is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Biological Activity

3-(4-Bromophenyl)propanal, also known by its CAS number 80793-25-5, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9BrOC_9H_9BrO. Its structure features a brominated phenyl group attached to a propanal moiety, which may influence its reactivity and biological interactions. The presence of the bromine atom can enhance lipophilicity and alter the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Effects : Some studies have suggested that compounds with similar structures possess antimicrobial properties. The bromine substitution may enhance these effects by increasing electron-withdrawing capabilities, thereby affecting microbial cell membranes.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Enzyme inhibition can lead to significant physiological effects, potentially serving as a therapeutic target.

Case Studies and Experimental Data

  • Antimicrobial Activity : A study examined the antimicrobial activity of various brominated phenyl compounds, including this compound. Results indicated that the compound showed moderate activity against certain bacterial strains, suggesting its potential as a lead compound for antibiotic development.
  • Enzyme Interaction : Research focused on the interaction of this compound with phenylalanine ammonia-lyase (PAL), an enzyme crucial for phenylpropanoid metabolism in plants. The compound's structural features may influence its binding affinity and efficacy as an inhibitor. The study provided kinetic data showing that substitutions on the phenyl ring could alter enzyme activity significantly.

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate activity against bacteria
Enzyme InhibitionInhibition of PAL
CytotoxicityPotential effects on cancer cells

The biological activity of this compound can be attributed to several mechanisms:

  • Lipophilicity : The bromine atom increases hydrophobic interactions, facilitating membrane penetration and interaction with lipid bilayers.
  • Enzyme Binding : The compound may bind to active sites of enzymes through non-covalent interactions (e.g., hydrogen bonding, van der Waals forces), altering their function.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancerous cells.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Bromophenyl)propanal, and what analytical techniques validate its purity and structure?

Basic
this compound is typically synthesized via oxidation of 3-(4-Bromophenyl)propanol using reagents like pyridinium chlorochromate (PCC) or via Friedel-Crafts acylation followed by reduction. For example, propionic acid derivatives (e.g., 3-(4-Bromophenyl)propionic acid, ) may serve as intermediates, which can be reduced to the corresponding alcohol and then oxidized to the aldehyde. Purity is confirmed using HPLC or GC-MS, while structural validation employs 1H^1H-NMR (aldehyde proton at ~9.5 ppm), 13C^{13}C-NMR (carbonyl carbon at ~195 ppm), and FTIR (C=O stretch at ~1720 cm1^{-1}) .

Q. How does the electron-withdrawing bromo substituent influence the reactivity of this compound in nucleophilic additions compared to non-halogenated analogs?

Advanced
The bromine atom on the phenyl ring exerts a strong electron-withdrawing effect via inductive withdrawal, polarizing the aldehyde group and enhancing its electrophilicity. This increases reactivity toward nucleophiles like Grignard reagents or hydrazines compared to non-halogenated analogs (e.g., 3-phenylpropanal). Computational studies (e.g., DFT calculations) reveal reduced electron density at the carbonyl carbon, corroborating experimental observations of faster reaction kinetics in Knoevenagel condensations or imine formations .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key features distinguish it from similar aldehydes?

Basic
Key techniques include:

  • 1H^1H-NMR : Distinct aldehyde proton resonance (~9.5 ppm, singlet) and aromatic protons (doublets at ~7.3–7.8 ppm for the bromophenyl group).
  • 13C^{13}C-NMR : Carbonyl carbon at ~195 ppm and aromatic carbons showing deshielding due to bromine.
  • MS : Molecular ion peak at m/z 212–214 (Br isotopic pattern).
  • FTIR : Strong C=O stretch (~1720 cm1^{-1}) and C-Br vibration (~600 cm1^{-1}). Differentiation from analogs like 3-(4-Methoxyphenyl)propanal ( ) is achieved via bromine-specific spectral signatures .

Q. In cross-coupling reactions, how does this compound serve as a precursor for complex frameworks, and what catalytic systems optimize these transformations?

Advanced
The bromophenyl group enables Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups. For example, palladium-catalyzed coupling with boronic acids generates biaryl aldehydes. Optimized conditions use Pd(PPh3_3)4_4 or PdCl2_2(dppf) in toluene/ethanol at 80–100°C, with K2_2CO3_3 as base. The aldehyde group remains intact under these conditions, allowing post-functionalization (e.g., reductive amination) .

Q. What stability challenges arise during storage of this compound, and what protocols mitigate degradation?

Basic
The compound is prone to oxidation and polymerization due to the reactive aldehyde group. Recommended storage includes:

  • Temperature : –20°C under inert atmosphere (argon/nitrogen).
  • Stabilizers : Addition of 0.05–0.1% hydroquinone or BHT to inhibit radical-mediated oxidation.
  • Container : Amber glass vials to prevent light-induced degradation. Stability studies (TGA/DSC) indicate decomposition onset at ~150°C .

Q. How do computational models predict the photochemical behavior of this compound, and what experimental validations exist?

Advanced
TD-DFT calculations predict strong UV absorption at ~280 nm (π→π* transition of the bromophenyl group) and n→π* transitions at ~340 nm. These align with experimental UV-Vis spectra. Photodegradation pathways involve C-Br bond cleavage under UV light, generating phenyl radicals, which are trapped using EPR spin probes like DMPO. Such studies inform applications in photocatalysis or material science .

Q. What role does this compound play in studying enzyme inhibition, and what assay methodologies are employed?

Advanced
The compound is used to probe aldehyde dehydrogenase (ALDH) isoforms. Competitive inhibition assays measure IC50_{50} values via NADH fluorescence decay in the presence of the aldehyde substrate. Crystallographic studies (e.g., X-ray diffraction, ) reveal binding modes in enzyme active sites, guiding structure-activity relationship (SAR) studies for drug discovery .

Q. How do synthetic byproducts or isomers of this compound arise, and what chromatographic strategies resolve them?

Advanced
Common byproducts include α,β-unsaturated aldehydes (via aldol condensation) and brominated side products. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or chiral GC (β-cyclodextrin phase) resolves enantiomers or regioisomers. MS/MS fragmentation patterns distinguish isomers, such as 3-(3-Bromophenyl)propanal (m/z 212 vs. 214 for 79Br^{79}Br/81Br^{81}Br) .

Q. What are the environmental fate and degradation pathways of this compound in aqueous systems?

Advanced
Hydrolysis studies at varying pH show rapid degradation under alkaline conditions (t1/2_{1/2} < 1 hr at pH 10) via nucleophilic attack on the aldehyde. Photocatalytic degradation using TiO2_2 nanoparticles yields 4-bromobenzoic acid as a major metabolite (HPLC-UV analysis). Ecotoxicity assays (e.g., Daphnia magna LC50_{50}) inform risk assessments .

Q. How is this compound utilized in asymmetric catalysis, and what chiral ligands enhance enantioselectivity?

Advanced
In asymmetric aldol reactions, Evans oxazaborolidine catalysts induce high enantiomeric excess (ee >90%) by coordinating the aldehyde. Chiral phosphoramidite ligands (e.g., BINAP derivatives) in Pd-catalyzed allylic alkylations also achieve ee >85%. Stereochemical outcomes are rationalized using nonlinear effect studies and transition-state modeling .

Properties

IUPAC Name

3-(4-bromophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZJWVPNFPPSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467249
Record name 3-(4-bromophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80793-25-5
Record name 3-(4-bromophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

210 mg (0.86 mmol) Pd(OAc)2, 5.23 g (17.32 mmol) tetra-n-butylammonium chloride and 3.6 g NaHCO3 are added to a solution of 5.0 g (17.32 mmol) 4-bromo-iodo-benzene and 3.0 mL (43.67 mmol) allylalcohol in 30 mL DMF. The reaction solution is stirred for 2 h at 60° C. and diluted with 50 mL water. The aqueous phase is extracted with 50 mL EtOAc and the combined organic extracts are washed with 50 mL saturated NaCl solution. The organic phase is dried over Na2SO4 and the solvent is eliminated i.vac. Further purification is carried out by column chromatography on silica gel (cyc/EtOAc 3:1).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
5.23 g
Type
catalyst
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
210 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)propanal
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)propanal
Reactant of Route 3
3-(4-Bromophenyl)propanal
Reactant of Route 4
Reactant of Route 4
3-(4-Bromophenyl)propanal
Reactant of Route 5
3-(4-Bromophenyl)propanal
Reactant of Route 6
Reactant of Route 6
3-(4-Bromophenyl)propanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.